molecular formula C20H13ClFNO2 B2492599 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-64-1

3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No. B2492599
CAS RN: 380574-64-1
M. Wt: 353.78
InChI Key: GCWVEUXRHJDYRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves multi-step reactions, starting from key precursors such as chloro- and fluoro-substituted aromatic compounds. One study reports the efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids, demonstrating the importance of fluoro-substitution in the development of new compounds with potential applications (Makki, Bakhotmah, & Abdel-Rahman, 2012). Similarly, the synthesis of quinoline derivatives through the cyclocondensation of amino phenyl glyoxylic acid with benzoyle asetanilides underlines the versatility of synthetic approaches for such complex structures.

Molecular Structure Analysis

The molecular structure of 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is characterized by the presence of a cyclopenta[b]quinoline core substituted with chloro and fluoro groups. These substitutions play a crucial role in defining the chemical and physical properties of the molecule. Studies involving similar compounds highlight the significance of structural elucidation techniques, including X-ray crystallography, to understand the spatial arrangement and reactivity of these molecules (Egawa et al., 1987).

Chemical Reactions and Properties

The chemical reactions involving this compound are largely influenced by the active sites provided by the fluoro and chloro substituents. These groups enhance the reactivity towards nucleophilic substitution, cycloaddition, and other key organic transformations. The compound's ability to undergo various chemical reactions makes it a valuable intermediate for synthesizing more complex molecules with specific biological or physical properties.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are essential for its practical applications. The presence of halogen atoms significantly influences these properties, affecting the compound's behavior in different solvents and under various temperature conditions. Research on similar quinoline derivatives provides insights into how structural modifications can alter physical properties to suit specific applications (Al‐Qawasmeh et al., 2009).

Chemical Properties Analysis

The chemical properties of 3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are critical for its potential applications. The compound's unique structure enables selective interactions with different chemical species, making it a valuable tool for synthetic chemistry and materials science research. Studies on the electrochemical behavior of related compounds provide valuable information on the redox characteristics and potential applications in electronic devices (Srinivasu et al., 1999).

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Fluorine-bearing quinoline derivatives like the specified compound are synthesized for potential use as amylolytic agents against fungi, especially Aspergillus species (Makki, Bakhotmah, & Abdel-Rahman, 2012).
  • Antibacterial properties have been observed in various quinoline carboxylic acids and their derivatives, indicating potential for treating bacterial infections (Miyamoto et al., 1995).

Synthesis Techniques and Chemical Transformations

  • Novel synthetic routes have been developed for compounds like the one , contributing to the field of medicinal chemistry and drug development (Chujo et al., 2001).
  • Electrochemical studies of related quinoline carboxylic acids have been conducted, enhancing understanding of their chemical properties and potential applications (Srinivasu et al., 1999).

Potential Anticancer Applications

  • Some quinoline-4-carboxylic acid derivatives have shown anticancer activity , particularly against various carcinoma cell lines. These compounds have been evaluated for their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Fluorophores and Photophysical Properties

  • Quinoline derivatives are known as efficient fluorophores and have been used in biochemistry and medicine for studying various biological systems, indicating their potential in biomedical imaging (Aleksanyan & Hambardzumyan, 2013).

properties

IUPAC Name

(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO2/c21-15-5-3-6-16(22)14(15)10-11-8-9-13-18(20(24)25)12-4-1-2-7-17(12)23-19(11)13/h1-7,10H,8-9H2,(H,24,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWVEUXRHJDYRU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=C(C=CC=C4Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=C(C=CC=C4Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

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